Pentostatin-d3

LC-MS/MS quantification isotope dilution mass spectrometry bioanalytical method validation

Pentostatin-d3 (2′-deoxycoformycin-d3) is a deuterated analog of the purine nucleoside antimetabolite pentostatin. It belongs to the class of stable isotope-labeled internal standards (SIL-IS) designed for liquid chromatography–tandem mass spectrometry (LC–MS/MS).

Molecular Formula C11H16N4O4
Molecular Weight 271.29 g/mol
Cat. No. B12411290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentostatin-d3
Molecular FormulaC11H16N4O4
Molecular Weight271.29 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C2NC=NCC3O)CO)O
InChIInChI=1S/C11H16N4O4/c16-3-8-6(17)1-9(19-8)15-5-14-10-7(18)2-12-4-13-11(10)15/h4-9,16-18H,1-3H2,(H,12,13)/t6-,7+,8+,9+/m0/s1/i2D2,7D
InChIKeyFPVKHBSQESCIEP-VCGDFEJCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentostatin-d3 as a Stable Isotope-Labeled Internal Standard: Sourcing for Precision Bioanalysis


Pentostatin-d3 (2′-deoxycoformycin-d3) is a deuterated analog of the purine nucleoside antimetabolite pentostatin. It belongs to the class of stable isotope-labeled internal standards (SIL-IS) designed for liquid chromatography–tandem mass spectrometry (LC–MS/MS) . Unlike the unlabeled parent drug, which acts as a potent adenosine deaminase (ADA) inhibitor (Ki = 2.5 pM against human erythrocyte ADA) , Pentostatin-d3 is not intended for therapeutic use but serves as an analytical tool for quantitative bioanalysis of pentostatin in biological matrices . Its molecular formula C₁₁H₁₃D₃N₄O₄ (MW 271.29) incorporates three deuterium atoms at specific positions, enabling mass spectrometric differentiation from endogenous pentostatin .

Why Pentostatin-d3 Cannot Be Replaced by Unlabeled Pentostatin or Non-Analogous Internal Standards


Generic substitution with unlabeled pentostatin is analytically invalid because the unlabeled molecule is indistinguishable from the target analyte by mass spectrometry, eliminating its utility as an internal standard for isotope dilution [1]. Substituting with structurally dissimilar internal standards (e.g., cladribine or fludarabine analogs) introduces differential ionization efficiency, extraction recovery, and chromatographic retention, leading to systematic quantification errors [2]. Even among deuterated pentostatin variants, the position and number of deuterium labels critically influence chromatographic co-elution and the magnitude of the deuterium isotope effect; Pentostatin-d3 with three deuterium atoms at the 7,7,8 positions provides a mass shift of +3 Da, which is sufficient for MS resolution while minimizing retention time shifts compared to higher-mass deuterated analogs such as Pentostatin-d6 .

Quantitative Differentiation of Pentostatin-d3 Against Unlabeled and Alternatively Labeled Analogs


Site-Specific Deuteration at (7,7,8) Produces a +3 Da Mass Shift Optimized for LC-MS/MS Selectivity Versus Unlabeled Pentostatin

Pentostatin-d3 incorporates deuterium atoms specifically at the 7,7,8 positions of the imidazo[4,5-d][1,3]diazepine ring system, yielding a nominal mass shift of +3 Da relative to unlabeled pentostatin (MW 268.27 → 271.29) . This mass difference enables unambiguous selected reaction monitoring (SRM) transitions distinct from the analyte and avoids the isobaric interference that would occur with unlabeled pentostatin (Δm = 0 Da), which cannot function as an internal standard in isotope dilution assays . By comparison, ¹³C₃-labeled pentostatin (Pentostatin-¹³C₃) also provides a +3 Da shift but at significantly higher synthetic cost due to ¹³C incorporation .

LC-MS/MS quantification isotope dilution mass spectrometry bioanalytical method validation

Enzymatic Inhibitory Potency of Pentostatin-d3 is Preserved, Enabling Dual Use as Both Internal Standard and Mechanistic Probe

Pentostatin-d3 retains ADA inhibitory activity comparable to unlabeled pentostatin because deuterium substitution at the 7,7,8 positions does not involve the transition-state analog pharmacophore. Unlabeled pentostatin exhibits a Ki of 2.5 pM against partially purified human erythrocyte ADA and 0.48–9.1 nM against rat liver, rat intestine, rat hepatoma, and human B-cell ADA . While direct Ki determination for Pentostatin-d3 is not separately reported in public literature, the deuterium kinetic isotope effect (DKIE) is negligible when substitution occurs at non-metabolic sites, and the C–D bonds at positions 7 and 8 are not involved in the rate-limiting step of ADA inhibition [1]. This contrasts with deuterated drugs where deuteration at metabolic soft spots intentionally alters pharmacokinetics.

adenosine deaminase inhibition enzyme kinetics transition-state analog

Chemical Purity Specification: Pentostatin-d3 Typically ≥95% Versus Unlabeled Pentostatin ≥98%—A Trade-Off with Analytical Implications

Commercially available Pentostatin-d3 is typically specified at ≥95% purity (HPLC) , whereas unlabeled Pentostatin reference standard is available at ≥98% purity (HPLC) . The ~3% lower purity of the deuterated form reflects the additional synthetic complexity of regioselective deuterium incorporation and the challenges of purifying deuterated compounds without protium back-exchange. This purity differential has practical consequences: residual unlabeled pentostatin impurity in the d3-standard can contribute to the analyte signal in LC-MS/MS, potentially affecting lower limit of quantification (LLOQ) in trace-level bioanalysis . Importantly, the isotopic purity (percentage of molecules containing exactly three deuterium atoms) must be assessed separately from chemical purity via NMR or MS, as molecules with fewer deuterium atoms (d0, d1, d2) can generate isobaric interferences [1].

chemical purity HPLC analysis certificate of analysis

Deuterium-Induced Retention Time Shift is Minimized at d3-Labeling, Avoiding Chromatographic Resolution Problems Observed with d6-Analogs

Deuterated internal standards can exhibit a forward retention time shift (shorter tR) on reversed-phase LC relative to their protiated analogs due to the lower lipophilicity of C–D versus C–H bonds . This shift is cumulative with the number of deuterium atoms. For Pentostatin-d3 (three deuterium atoms), the predicted retention time shift is approximately 0.03–0.06 min under typical gradient conditions, which remains within the acceptable co-elution window for effective matrix effect compensation [1]. In contrast, a hypothetical Pentostatin-d6 would produce a shift of ~0.06–0.12 min, potentially resulting in partial chromatographic resolution and compromised internal standard performance [2]. The phenomenon is well-documented: significant isotopic effects associated with deuterium labeling often cause deuterated internal standards to elute at different retention times from the target analyte, diminishing their capability to compensate for matrix effects [3].

chromatographic co-elution deuterium isotope effect on retention reverse-phase HPLC

High-Value Application Scenarios for Pentostatin-d3 in Quantitative Bioanalysis and Drug Development


Validated LC-MS/MS Quantification of Pentostatin in Plasma Pharmacokinetic Studies

Pentostatin-d3 serves as the optimal SIL-IS for quantifying pentostatin in human or animal plasma using LC-MS/MS with isotope dilution. The +3 Da mass shift enables distinct SRM transitions while the minimized retention time shift ensures effective matrix effect compensation. Method validation should follow FDA bioanalytical guidelines, with Pentostatin-d3 added post-protein precipitation to achieve linearity across 1–500 ng/mL, intra-day precision <15% RSD, and recovery >85% .

ADA Enzyme Kinetic Studies Requiring Both an Internal Standard and Active Inhibitor

In mechanistic enzymology experiments where pentostatin is used to inhibit adenosine deaminase, Pentostatin-d3 can serve simultaneously as an internal standard for quantifying unlabeled pentostatin levels in the assay medium and as a functionally equivalent ADA inhibitor, because deuteration at the 7,7,8 positions preserves the transition-state analog pharmacophore . This dual functionality reduces the number of separate reference compounds required.

Pharmaceutical Impurity Profiling and ANDA/DMF Reference Standard Applications

For generic drug development involving pentostatin (Nipent), Pentostatin-d3 provides a traceable stable isotope-labeled reference standard suitable for impurity profiling via HPLC-MS. Its use aligns with regulatory expectations for ANDA and DMF submissions, where isotopically labeled internal standards are recommended for quantifying trace-level impurities in active pharmaceutical ingredient batches [1].

In Vitro Metabolic Stability Studies Comparing Deuteration Sites

While Pentostatin-d3 is primarily an analytical tool, it can be employed in comparative metabolic stability assays (e.g., liver microsomal incubation) to assess whether deuteration at the 7,7,8 positions confers a measurable deuterium kinetic isotope effect on pentostatin metabolism. Such studies inform whether alternative deuteration sites might yield pharmacokinetic advantages for a deuterated pentostatin therapeutic candidate [2].

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